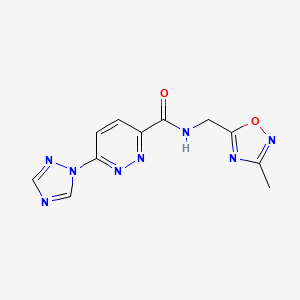![molecular formula C22H25N3O4S2 B2609766 (Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 533868-90-5](/img/structure/B2609766.png)
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Cellular Staining
Compounds similar to the one , such as Hoechst 33258, which is a bis-benzimidazole, have been extensively used as fluorescent DNA stains due to their strong binding affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This application is crucial for chromosome and nuclear staining, and flow cytometry in plant cell biology, providing a foundation for rational drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Environmental Presence and Effects
Parabens, which share structural similarities with the compound of interest, particularly in their use of benzamide groups, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being considered emerging contaminants, their biodegradability and low concentration levels in effluents suggest a nuanced perspective on their environmental impact. The study of these compounds helps understand the ecological footprint of similar chemical entities (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Methods and Biological Interest
The synthesis and functionalization of benzazoles, including derivatives that resemble the queried compound, show a broad spectrum of biological activities. Synthetic chemists focus on developing new procedures to access compounds with guanidine moieties, highlighting the importance of these heterocycles in medicinal chemistry. The review covers synthetic approaches and pharmacological activities, providing insights into the development of new pharmacophores (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Pharmacodynamic and Pharmacokinetic Properties
Studies on drugs like Zonisamide, a 1,2-benzisoxazole derivative, highlight the significance of pharmacodynamic and pharmacokinetic properties in the development of antiepileptic drugs. Although not directly related, understanding these properties can offer insights into the therapeutic potential and application of compounds with complex structures like the one (Peters & Sorkin, 1993).
Anti-Cancer Activity
Quinazoline derivatives, structurally similar to the compound of interest, have been studied for their anti-colorectal cancer efficacy. These studies explore the substitution patterns and molecular frameworks that contribute to their biological activity, suggesting pathways through which similar compounds could be investigated for therapeutic applications (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-18-8-7-9-19-20(18)24(2)22(30-19)23-21(26)16-10-12-17(13-11-16)31(27,28)25-14-5-4-6-15-25/h7-13H,3-6,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTWGJDMHYVAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2609685.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)


![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)
![2-(1-Naphthyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2609697.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2609703.png)
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)
